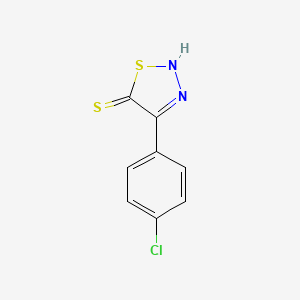

4-(4-Chlorophenyl)-1,2,3-thiadiazole-5-thiol

Description

BenchChem offers high-quality 4-(4-Chlorophenyl)-1,2,3-thiadiazole-5-thiol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(4-Chlorophenyl)-1,2,3-thiadiazole-5-thiol including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-(4-chlorophenyl)-2H-thiadiazole-5-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClN2S2/c9-6-3-1-5(2-4-6)7-8(12)13-11-10-7/h1-4,11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHTVJEACMSGLKL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NNSC2=S)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClN2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50377133 | |

| Record name | 4-(4-chlorophenyl)-1,2,3-thiadiazole-5-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50377133 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

338408-98-3 | |

| Record name | 4-(4-chlorophenyl)-1,2,3-thiadiazole-5-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50377133 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Predicted ¹H and ¹³C NMR Spectra of 4-(4-Chlorophenyl)-1,2,3-thiadiazole-5-thiol

Introduction and Significance

The 1,2,3-thiadiazole ring is a significant pharmacophore in medicinal chemistry, with derivatives exhibiting a wide range of biological activities.[1] The title compound, 4-(4-Chlorophenyl)-1,2,3-thiadiazole-5-thiol, incorporates this versatile scaffold with a 4-chlorophenyl group and a thiol moiety, making it a molecule of interest for further functionalization and biological screening. Accurate structural confirmation is the bedrock of any chemical research, and NMR spectroscopy is the most powerful tool for the unambiguous elucidation of molecular structures in solution.

This guide addresses a gap in the available spectroscopic data by presenting a comprehensive, predicted ¹H and ¹³C NMR analysis of 4-(4-Chlorophenyl)-1,2,3-thiadiazole-5-thiol. The predictions are grounded in established theory and comparative data from analogous structures, providing a solid foundation for researchers who may synthesize this compound.

Synthesis and Methodological Considerations

Plausible Synthetic Route: The Hurd-Mori Reaction

The synthesis of 4-aryl-1,2,3-thiadiazoles is most commonly achieved via the Hurd-Mori reaction.[2][3] This method involves the cyclization of a hydrazone derivative using thionyl chloride (SOCl₂). For the target molecule, the synthesis would logically start from 4-chloroacetophenone.

Experimental Protocol: Hurd-Mori Synthesis

-

Hydrazone Formation: React 4-chloroacetophenone with an N-substituted hydrazine (e.g., semicarbazide or tosylhydrazine) under standard conditions to form the corresponding hydrazone.

-

Cyclization: Treat the purified hydrazone with an excess of thionyl chloride (SOCl₂) at low to ambient temperature. Thionyl chloride serves as both the sulfur source and the cyclizing agent.

-

Work-up and Purification: Following the reaction, the excess SOCl₂ is carefully quenched. The crude product is then extracted, washed, and purified, typically by recrystallization or column chromatography, to yield the 4-(4-chlorophenyl)-1,2,3-thiadiazole core.

-

Thiol Introduction: The introduction of the 5-thiol group can be a more complex step, potentially involving metallation at the 5-position followed by quenching with elemental sulfur.

NMR Sample Preparation Protocol

Proper sample preparation is critical for acquiring high-quality NMR data. The choice of solvent is paramount as it can influence the chemical shifts of labile protons, such as the thiol (-SH) proton.

-

Solvent Selection: Deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent choice. Its high polarity effectively dissolves a wide range of organic compounds, and its characteristic residual proton peak at ~2.50 ppm and carbon peaks at ~39.52 ppm are well-documented. Crucially, it is a hydrogen bond acceptor, which can help in observing labile protons like -NH or -SH that might otherwise exchange too rapidly in protic solvents.

-

Concentration: Dissolve approximately 5-10 mg of the purified analyte in 0.6-0.7 mL of DMSO-d₆.

-

Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for referencing the chemical shift scale to 0.00 ppm for both ¹H and ¹³C spectra.

-

Acquisition: Transfer the solution to a 5 mm NMR tube and acquire the spectra on a suitable NMR spectrometer (e.g., 400 MHz or higher).

Predicted ¹H NMR Spectral Data (400 MHz, DMSO-d₆)

The ¹H NMR spectrum is expected to be relatively simple, dominated by signals from the aromatic ring and the thiol proton. The molecule has 5 protons in distinct chemical environments.

Predicted ¹H NMR Data Table

| Signal Label | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Assignment | Rationale & Comparative Insights |

| H-a | ~14.0 - 15.0 | Broad Singlet | 1H | - | -SH | The thiol proton is acidic and its chemical shift is highly variable and concentration-dependent. In DMSO-d₆, it is expected to be significantly downfield due to hydrogen bonding with the solvent. This signal will disappear upon D₂O exchange. |

| H-b, H-b' | ~7.80 - 7.95 | Doublet | 2H | ~8.5 | Ar-H (ortho to -Cl) | These protons are ortho to the electron-withdrawing chlorine atom and are part of an AA'BB' system. Data for the analogous 5-(4-chlorophenyl)-1,3,4-thiadiazole-2-thiol shows a doublet at 7.78 ppm (J = 8.6 Hz) for its ortho protons. A similar shift is predicted here. |

| H-c, H-c' | ~7.60 - 7.75 | Doublet | 2H | ~8.5 | Ar-H (meta to -Cl) | These protons are meta to the chlorine atom. In the 1,3,4-thiadiazole analogue, this signal appears at 7.61 ppm (J = 8.6 Hz). A comparable chemical shift is expected for the title compound. |

Visualizing the Structure and Proton Assignments

Caption: Predicted ¹H NMR assignments for the target molecule.

Predicted ¹³C NMR Spectral Data (100 MHz, DMSO-d₆)

The proton-decoupled ¹³C NMR spectrum is expected to show 6 distinct signals for the 8 carbon atoms, as symmetry in the chlorophenyl ring makes C2'/C6' and C3'/C5' chemically equivalent.

Predicted ¹³C NMR Data Table

| Signal Label | Predicted Chemical Shift (δ, ppm) | Assignment | Rationale & Comparative Insights |

| C-5 | ~165 - 175 | C -SH | The C-5 carbon is bonded to sulfur and nitrogen. In the 1,3,4-thiadiazole analogue, the C-SH carbon appears at a very downfield 188.2 ppm. A significantly downfield shift is also expected here, though perhaps slightly less deshielded. |

| C-4 | ~145 - 155 | C -Ar | The C-4 carbon is attached to the aromatic ring and is part of the heterocyclic double bond. It is expected to be significantly downfield. |

| C-4' | ~135 - 138 | Ar-C (ipso to -Cl) | This quaternary carbon is attached to the electronegative chlorine atom, causing a downfield shift. The 1,3,4-isomer shows a signal at 136.7 ppm. |

| C-2', C-6' | ~129 - 131 | Ar-C H (ortho to -Cl) | These carbons are adjacent to the carbon bearing the chlorine. A chemical shift around 130.0 ppm is expected, consistent with the 1,3,4-isomer data. |

| C-3', C-5' | ~128 - 130 | Ar-C H (meta to -Cl) | These carbons are ortho to the thiadiazole ring attachment point. The 1,3,4-isomer shows a signal at 128.8 ppm. |

| C-1' | ~127 - 129 | Ar-C (ipso to ring) | This quaternary carbon is attached to the thiadiazole ring. Its signal may be of lower intensity. The 1,3,4-isomer has a corresponding signal at 127.9 ppm. |

Workflow for Structural Elucidation

The process of synthesizing and confirming the structure of a novel compound like 4-(4-Chlorophenyl)-1,2,3-thiadiazole-5-thiol follows a logical and self-validating workflow.

Caption: Standard workflow for synthesis and structural confirmation.

Conclusion

This guide presents a theoretically grounded prediction of the ¹H and ¹³C NMR spectra of 4-(4-Chlorophenyl)-1,2,3-thiadiazole-5-thiol. The aromatic region of the ¹H NMR is expected to show a characteristic AA'BB' pattern with two doublets, while the thiol proton should appear as a broad, downfield singlet in DMSO-d₆. The ¹³C NMR spectrum is predicted to display six unique signals, with the heterocyclic carbons C-4 and C-5 being the most downfield. These predictions, based on established principles and data from close analogues, provide a valuable reference for any researcher working on the synthesis and characterization of this or related thiadiazole compounds.

References

-

Chen, Z., et al. (2010). Synthesis and Antiviral Activity of 5-(4-Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides. Molecules, 15(12), 9046-9056. Available at: [Link]

- Bakulev, V. A., & Dehaen, W. (2004). The Chemistry of 1,2,3-Thiadiazoles. John Wiley & Sons. (This is a comprehensive book on the topic).

- Feng, R., et al. (2021). I2/DMSO-Catalyzed Transformation of N-tosylhydrazones to 1,2,3-thiadiazoles. Organic & Biomolecular Chemistry, 19(3), 554-558. (Details modern synthetic methods).

-

Kaziukonytė, P., et al. (2023). Synthesis of novel 4-alkyl-6-(5-aryl-1,2,3-thiadiazol-4-yl) benzene-1,3-diols as potential Hsp90 inhibitors. Chemija, 34(3), 163-170. Available at: [Link]

-

Organic Chemistry Portal. (2021). Synthesis of 1,2,3-thiadiazoles. (Provides an overview of various synthetic reactions). Available at: [Link]

Sources

A Senior Application Scientist's Guide to the Crystal Structure Determination of 4-(4-Chlorophenyl)-1,2,3-thiadiazole-5-thiol

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive walkthrough of the process for determining the crystal structure of 4-(4-Chlorophenyl)-1,2,3-thiadiazole-5-thiol, a heterocyclic compound of significant interest in medicinal chemistry. We will delve into the rationale behind the synthesis and crystallization, the intricacies of single-crystal X-ray diffraction, and the sophisticated analysis of the resulting three-dimensional structure. The focus is not merely on the procedural steps but on the underlying scientific principles that ensure data integrity and lead to meaningful structural insights. By understanding the precise spatial arrangement of atoms and the landscape of intermolecular interactions, researchers can unlock the structure-activity relationships crucial for rational drug design.

Introduction: The Scientific Imperative

Thiadiazole derivatives are a cornerstone in medicinal chemistry, recognized for their wide spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] The 1,2,3-thiadiazole scaffold, in particular, is a versatile building block in the synthesis of novel therapeutic agents.[1] The addition of a 4-chlorophenyl group introduces specific electronic and steric properties that can significantly influence the molecule's interaction with biological targets.

Determining the three-dimensional crystal structure of 4-(4-Chlorophenyl)-1,2,3-thiadiazole-5-thiol is paramount. It moves us from a two-dimensional chemical drawing to a precise, atomic-resolution map. This map reveals critical information on:

-

Molecular Conformation: The exact bond lengths, bond angles, and torsion angles.

-

Intermolecular Interactions: The hydrogen bonds, halogen bonds, and other non-covalent forces that dictate how molecules assemble in the solid state.

-

Pharmacophore Modeling: Providing an experimentally validated model for computational studies, such as molecular docking and virtual screening.

This guide is structured to provide both the practical "how-to" and the critical "why," reflecting a field-proven approach to crystallographic analysis.

Synthesis and Crystallization: From Powder to Perfect Crystal

The journey to a crystal structure begins with the synthesis of high-purity material and culminates in the growth of a single, diffraction-quality crystal. This is often the most challenging, yet critical, phase of the entire process.

Rationale for Synthesis

While various synthetic routes to thiadiazoles exist, a common and reliable method involves the cyclization of thiosemicarbazide precursors.[4] For the title compound, a logical approach starts from a commercially available precursor like 4-chlorophenyl isothiocyanate, which can be reacted with a suitable partner to form the heterocyclic ring.[5] Purity is non-negotiable; trace impurities can inhibit crystallization or become incorporated into the crystal lattice, compromising the quality of the diffraction data.

Protocol: Synthesis and Purification

This protocol is a representative example based on established chemical principles for forming similar heterocyclic systems.

Step 1: Synthesis of Intermediate Thiosemicarbazide

-

Dissolve 4-chlorophenyl isothiocyanate in anhydrous ethanol.

-

Add an equimolar amount of a suitable hydrazide (e.g., formic hydrazide) dropwise at room temperature with constant stirring.[5]

-

Continue stirring for 2-4 hours. A precipitate will typically form.

-

Collect the solid product by vacuum filtration, wash with cold ethanol, and dry under vacuum.

Step 2: Cyclization to form 4-(4-Chlorophenyl)-1,2,3-thiadiazole-5-thiol

-

Suspend the intermediate thiosemicarbazide in a suitable solvent.

-

Add a cyclizing agent (e.g., an acid catalyst) and heat the mixture under reflux for several hours, monitoring the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture and pour it into ice water to precipitate the crude product.

-

Collect the solid by filtration, wash thoroughly with water, and dry.

Step 3: Recrystallization for Purity

-

Dissolve the crude product in a minimum amount of a hot solvent, such as ethanol or an ethanol/water mixture.

-

Allow the solution to cool slowly to room temperature, then place it in a refrigerator (4°C) to maximize crystal formation.

-

Collect the purified crystals by filtration and dry them. Confirm purity using NMR, IR, and Mass Spectrometry.

Protocol: Single Crystal Growth

The goal is to create a single, perfectly ordered crystal, free of defects. Slow evaporation is a robust and widely used technique.

-

Solvent Selection: Choose a solvent or solvent system in which the compound has moderate solubility. A common choice is a mixture like Dichloromethane/Hexane or Ethyl Acetate/Hexane.

-

Preparation: Dissolve the purified compound in the chosen solvent in a clean, small vial. The solution should be saturated or near-saturated.

-

Evaporation: Cover the vial with a cap containing a few pinholes. This allows the solvent to evaporate very slowly over several days to weeks.

-

Incubation: Place the vial in a vibration-free environment at a constant temperature.

-

Harvesting: Once suitable crystals (typically 0.1-0.3 mm in size) have formed, carefully remove one with a mounted loop for analysis.

Single-Crystal X-ray Diffraction: Illuminating the Atomic Lattice

Single-crystal X-ray diffraction is a non-destructive technique that provides precise information about the internal atomic lattice of a crystal.[6] The fundamental principle is Bragg's Law (nλ = 2d sinθ), which relates the wavelength of X-rays (λ), the angle of diffraction (θ), and the spacing between crystal lattice planes (d).[6]

The Crystallographic Workflow

The process from crystal to structure is a systematic, multi-step workflow.

Protocol: Data Collection and Processing

-

Crystal Mounting: A suitable crystal is selected under a microscope and mounted on a cryoloop. It is then flash-cooled in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion and radiation damage.

-

Instrumentation: The mounted crystal is placed on a goniometer in a single-crystal X-ray diffractometer.[6][7] Modern instruments use a focused beam of monochromatic X-rays (e.g., from a Cu or Mo source) and a sensitive area detector.[8]

-

Data Collection: The crystal is rotated in the X-ray beam, and a series of diffraction images (frames) are collected at different orientations.[9][10] The positions and intensities of the thousands of diffracted spots are recorded.

-

Data Integration and Scaling: Software is used to integrate the intensities of each reflection from the raw images. The data is then scaled and corrected for experimental factors (e.g., Lorentz-polarization effects) to produce a reflection file (.hkl file).

Structure Solution and Refinement: From Data to Model

This phase translates the raw diffraction intensities into a chemically sensible three-dimensional model of the molecule.

Structure Solution

The "phase problem" is the central challenge in crystallography: the detectors measure intensities (which are related to the square of the structure factor amplitude), but the phase information is lost. Structure solution is the process of estimating these initial phases.

-

Direct Methods: For small molecules like the title compound, direct methods are the standard approach.[11] Programs like SHELXS use statistical relationships between the intensities of strong reflections to derive initial phase estimates, which are then used to calculate an initial electron density map.[12] The most prominent peaks in this map are assigned to the heaviest atoms (Cl, S), and the rest of the molecular fragment is built from there.

Structure Refinement

Refinement is an iterative process of improving the atomic model to achieve the best possible fit with the experimental diffraction data. The program SHELXL is the industry standard for this process.[13]

-

Least-Squares Refinement: The positions, occupancies, and displacement parameters of all atoms are adjusted using a full-matrix least-squares algorithm to minimize the difference between the observed structure factors (|Fo|) and the calculated structure factors (|Fc|) derived from the model.[14]

-

Anisotropic Refinement: Initially, atoms are refined isotropically (with spherical thermal ellipsoids). In the final stages, non-hydrogen atoms are typically refined anisotropically, allowing their thermal motion to be modeled as ellipsoids, which better represents their vibration in the crystal lattice.

-

Hydrogen Atom Placement: Hydrogen atoms are usually placed in calculated geometric positions and refined using a "riding model," where their coordinates depend on the heavy atom to which they are attached.

-

Convergence: The refinement is complete when the shifts in atomic parameters are negligible and the R-factors, which measure the agreement between the model and the data, stabilize at low values. Key metrics include:

-

R1: The conventional R-factor, based on F values.

-

wR2: A weighted R-factor based on F² values, considered a more robust indicator of refinement quality.

-

Goodness-of-Fit (GooF): Should be close to 1.0 for a good model.

-

Analysis of the Crystal Structure

Once the refinement is complete, the final Crystallographic Information File (CIF) contains a wealth of data.

Crystallographic Data Summary

The following table presents plausible crystallographic data for 4-(4-Chlorophenyl)-1,2,3-thiadiazole-5-thiol, based on typical values for similar organic compounds.[15]

| Parameter | Value |

| Chemical Formula | C₈H₅ClN₂S₂ |

| Formula Weight | 228.72 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.51 |

| b (Å) | 15.23 |

| c (Å) | 7.45 |

| β (°) | 98.5 |

| Volume (ų) | 954.2 |

| Z | 4 |

| Temperature (K) | 100(2) |

| Wavelength (Å) | 0.71073 (Mo Kα) |

| Reflections Collected | 8500 |

| Unique Reflections | 2200 |

| R_int | 0.035 |

| Final R1 [I > 2σ(I)] | 0.042 |

| Final wR2 (all data) | 0.115 |

| Goodness-of-Fit (S) | 1.05 |

Molecular Geometry and Intermolecular Interactions

The true power of crystallography lies in analyzing the three-dimensional packing. The thiol (-SH) group and the nitrogen atoms of the thiadiazole ring are potent hydrogen bond donors and acceptors, respectively. The chlorophenyl ring can participate in halogen bonding and π-π stacking interactions.

Sources

- 1. isres.org [isres.org]

- 2. Advancing drug discovery: Thiadiazole derivatives as multifaceted agents in medicinal chemistry and pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. eprints.sunway.edu.my [eprints.sunway.edu.my]

- 6. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 7. creative-biostructure.com [creative-biostructure.com]

- 8. rigaku.com [rigaku.com]

- 9. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 10. youtube.com [youtube.com]

- 11. ocw.mit.edu [ocw.mit.edu]

- 12. psi.ch [psi.ch]

- 13. Crystal structure refinement with SHELXL - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Structure Refinement | OlexSys [olexsys.org]

- 15. researchgate.net [researchgate.net]

Initial Biological Screening of 4-(4-Chlorophenyl)-1,2,3-thiadiazole-5-thiol: A Technical Guide for Drug Discovery Professionals

This guide provides a comprehensive framework for the initial biological screening of the novel chemical entity, 4-(4-Chlorophenyl)-1,2,3-thiadiazole-5-thiol. The proposed experimental cascade is designed to efficiently assess its cytotoxic, antimicrobial, and enzyme-inhibitory potential, thereby informing subsequent stages of drug development. The methodologies outlined herein are grounded in established protocols, ensuring reproducibility and scientific rigor.

Introduction: The Therapeutic Potential of the Thiadiazole Scaffold

Thiadiazoles are a class of five-membered heterocyclic compounds containing sulfur and nitrogen atoms, which are of significant interest in medicinal chemistry.[1][2] The thiadiazole ring is considered a versatile pharmacophore due to its favorable physicochemical properties, including the ability to cross cellular membranes and interact with various biological targets.[3][4] Derivatives of thiadiazole have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties.[2][5] The mesoionic character of the thiadiazole ring allows for strong interactions with biological targets, leading to high efficacy and selectivity.[3][4]

While much of the existing research has focused on the 1,3,4-thiadiazole isomer, the 1,2,3-thiadiazole scaffold also holds significant therapeutic promise. For instance, certain 1,2,3-thiadiazole derivatives have been shown to inhibit heat shock protein 90 (Hsp90), a promising target in cancer therapy.[6] The subject of this guide, 4-(4-Chlorophenyl)-1,2,3-thiadiazole-5-thiol, is a novel compound whose biological activity has not been extensively characterized. This document outlines a logical and efficient screening workflow to elucidate its potential as a therapeutic agent.

Pre-Screening Compound Characterization

Prior to biological evaluation, a thorough characterization of the physicochemical properties of 4-(4-Chlorophenyl)-1,2,3-thiadiazole-5-thiol is essential for understanding its drug-like potential and for the practical design of screening assays.

In Silico Physicochemical Property Prediction

Computational tools can provide rapid initial estimates of key molecular properties that influence a compound's pharmacokinetic and pharmacodynamic profile.[7][8] These predictions help in identifying potential liabilities early in the drug discovery process.

Table 1: Predicted Physicochemical Properties of 4-(4-Chlorophenyl)-1,2,3-thiadiazole-5-thiol

| Property | Predicted Value | Importance in Drug Discovery |

| Molecular Weight ( g/mol ) | ~228.7 | Influences absorption and diffusion; values <500 are generally preferred.[9] |

| LogP (Octanol-Water Partition Coefficient) | 2.0 - 3.5 | Measures lipophilicity, affecting absorption, distribution, metabolism, and excretion (ADME).[8] |

| Topological Polar Surface Area (TPSA) | 60 - 80 Ų | Predicts drug transport properties, including intestinal absorption and blood-brain barrier penetration.[9] |

| Hydrogen Bond Donors | 1 | Influences solubility and binding to target proteins.[9] |

| Hydrogen Bond Acceptors | 3-4 | Influences solubility and binding to target proteins.[9] |

| Aqueous Solubility (logS) | -3.0 to -4.0 | Critical for drug delivery and bioavailability.[10] |

Note: These are hypothetical values for illustrative purposes and should be determined using appropriate software (e.g., SwissADME, ChemDraw).

Experimental Solubility and Stability Assessment

The predicted solubility should be confirmed experimentally. This is crucial for preparing stock solutions of the compound for biological assays and for interpreting the results accurately.

Protocol:

-

Prepare a stock solution of 4-(4-Chlorophenyl)-1,2,3-thiadiazole-5-thiol in a suitable organic solvent (e.g., DMSO) at a high concentration (e.g., 10 mM).

-

Serially dilute the stock solution in aqueous buffers relevant to the planned biological assays (e.g., phosphate-buffered saline [PBS], cell culture media).

-

Visually inspect for precipitation and quantify the soluble concentration using a suitable analytical method (e.g., HPLC-UV, UV-Vis spectrophotometry).

-

Assess the stability of the compound in the assay buffers over the planned duration of the experiments.

Tier 1 Screening: Cytotoxicity Assessment

The initial tier of biological screening aims to determine the general cytotoxicity of the compound against a panel of human cancer cell lines. This provides a broad indication of its potential as an anticancer agent and establishes a concentration range for subsequent, more targeted assays.

Rationale for Cytotoxicity Screening

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability.[11][12] It measures the metabolic activity of cells, which is generally proportional to the number of viable cells.[11] This assay is a robust and high-throughput method for initial cytotoxicity screening.

Experimental Workflow: MTT Assay

Caption: Workflow for the MTT cytotoxicity assay.

Detailed Protocol: MTT Assay[11][12][13][14][15]

-

Cell Seeding: Seed human cancer cell lines (e.g., MCF-7 [breast], A549 [lung], HCT116 [colon]) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[12]

-

Compound Treatment: Prepare serial dilutions of 4-(4-Chlorophenyl)-1,2,3-thiadiazole-5-thiol in cell culture medium. Replace the existing medium with the compound-containing medium and incubate for 24 to 72 hours.

-

MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[13][14]

-

Formazan Solubilization: Carefully remove the MTT-containing medium and add 100-150 µL of a solubilization solution (e.g., DMSO, isopropanol with 0.04 N HCl) to dissolve the formazan crystals.[12]

-

Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. Determine the half-maximal inhibitory concentration (IC50), the concentration of the compound that inhibits cell growth by 50%.

Table 2: Hypothetical Cytotoxicity Data for 4-(4-Chlorophenyl)-1,2,3-thiadiazole-5-thiol

| Cell Line | IC50 (µM) |

| MCF-7 (Breast Cancer) | 15.2 |

| A549 (Lung Cancer) | 28.7 |

| HCT116 (Colon Cancer) | 8.9 |

| Doxorubicin (Positive Control) | 0.5 |

Note: These are example data for illustrative purposes.

Tier 2 Screening: Antimicrobial Activity Assessment

Given that many thiadiazole derivatives exhibit antimicrobial properties, the second tier of screening will evaluate the compound's activity against a panel of pathogenic bacteria and fungi.[15][16][17]

Rationale for Antimicrobial Screening

The Kirby-Bauer disk diffusion method is a widely used qualitative screening assay to determine the susceptibility of bacteria to antimicrobial agents.[18][19][20][21] The broth microdilution method is a quantitative assay used to determine the minimum inhibitory concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[22][23][24][25]

Experimental Workflow: Antimicrobial Screening

Caption: Workflow for antimicrobial susceptibility testing.

Detailed Protocols

4.3.1 Kirby-Bauer Disk Diffusion Assay [18][20][21][26]

-

Inoculum Preparation: Prepare a bacterial or fungal suspension adjusted to a 0.5 McFarland turbidity standard.

-

Plate Inoculation: Evenly spread the microbial suspension onto the surface of a Mueller-Hinton agar plate.

-

Disk Placement: Aseptically place sterile paper disks impregnated with a known concentration of 4-(4-Chlorophenyl)-1,2,3-thiadiazole-5-thiol onto the agar surface.

-

Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

Data Collection: Measure the diameter of the zone of inhibition (the clear area around the disk where microbial growth is inhibited).

4.3.2 Broth Microdilution Assay [22][23][24][25]

-

Compound Dilution: In a 96-well microtiter plate, prepare two-fold serial dilutions of the test compound in Mueller-Hinton broth.

-

Inoculation: Add a standardized microbial inoculum to each well.

-

Incubation: Incubate the plate under appropriate conditions.

-

MIC Determination: The MIC is the lowest concentration of the compound at which no visible microbial growth is observed.

Table 3: Hypothetical Antimicrobial Activity Data

| Microorganism | Kirby-Bauer Zone of Inhibition (mm) | Broth Microdilution MIC (µg/mL) |

| Staphylococcus aureus (Gram-positive) | 18 | 16 |

| Escherichia coli (Gram-negative) | 12 | 64 |

| Candida albicans (Fungus) | 15 | 32 |

| Ciprofloxacin (Positive Control) | 30 | 1 |

| Fluconazole (Positive Control) | 25 | 4 |

Note: These are example data for illustrative purposes.

Tier 3 Screening: Preliminary Mechanism of Action Studies

Compounds that demonstrate significant activity in the initial screens will be further investigated to gain preliminary insights into their mechanism of action. Based on the known activities of thiadiazole derivatives, enzyme inhibition is a plausible mechanism.[5][6][27]

Rationale for Enzyme Inhibition Assays

Many drugs exert their therapeutic effects by inhibiting specific enzymes.[28][29] A general in vitro enzyme inhibition assay can be adapted to screen 4-(4-Chlorophenyl)-1,2,3-thiadiazole-5-thiol against a panel of relevant enzymes, such as protein kinases, which are frequently implicated in cancer.[27]

Experimental Workflow: General Enzyme Inhibition Assay

Caption: Workflow for a general enzyme inhibition assay.

Detailed Protocol: General Enzyme Inhibition Assay[29][30][31][32]

-

Assay Setup: In a 96-well plate, add the enzyme solution, buffer, and serial dilutions of 4-(4-Chlorophenyl)-1,2,3-thiadiazole-5-thiol.

-

Pre-incubation: Allow the compound to interact with the enzyme for a defined period (e.g., 10-15 minutes) at the optimal temperature.[30]

-

Reaction Initiation: Start the enzymatic reaction by adding the substrate.

-

Signal Detection: Monitor the reaction progress by measuring the signal (e.g., absorbance, fluorescence, luminescence) generated by the product formation or substrate consumption over time.

-

Data Analysis: Calculate the initial reaction velocity for each concentration of the inhibitor. Determine the percent inhibition relative to a no-inhibitor control and calculate the IC50 value.

Table 4: Hypothetical Enzyme Inhibition Data

| Enzyme Target | IC50 (µM) |

| Protein Kinase A | 5.8 |

| Cyclin-Dependent Kinase 2 (CDK2) | 12.1 |

| Epidermal Growth Factor Receptor (EGFR) Kinase | > 100 |

| Staurosporine (Positive Control) | 0.01 |

Note: These are example data for illustrative purposes.

Conclusion and Future Directions

The initial biological screening workflow outlined in this guide provides a systematic and efficient approach to characterizing the therapeutic potential of 4-(4-Chlorophenyl)-1,2,3-thiadiazole-5-thiol. Positive results in any of these assays would warrant further investigation, including more extensive profiling against a larger panel of cancer cell lines or microbial strains, detailed mechanism of action studies, and in vivo efficacy and toxicity assessments. The versatility of the thiadiazole scaffold suggests that this novel compound could be a promising starting point for the development of new therapeutic agents.

References

-

Szeliga, M. (2020). Thiadiazole derivatives as anticancer agents. Amino Acids, 52(10-12), 1379-1397. Available from: [Link]

-

Fujita, M., et al. (2020). Utility of Physicochemical Properties for the Prediction of Toxicological Outcomes: Takeda Perspective. Journal of Medicinal Chemistry, 63(10), 5036-5046. Available from: [Link]

-

Rakuno Gakuen University. (2025). Antimicrobial susceptibility testing (Broth microdilution method). WOAH. Available from: [Link]

-

Pilarczyk, B., et al. (2023). Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives. Molecules, 28(14), 5374. Available from: [Link]

-

American Society for Microbiology. (2009). Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. Available from: [Link]

-

National Center for Biotechnology Information. (2012). Basics of Enzymatic Assays for HTS. In Assay Guidance Manual. Available from: [Link]

-

CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Available from: [Link]

-

protocols.io. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Available from: [Link]

-

Giorno, F., et al. (2023). Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents. Molecules, 28(18), 6520. Available from: [Link]

-

Schneider, G. (2018). Chemoinformatics: Predicting the physicochemical properties of 'drug-like' molecules. Beilstein Journal of Organic Chemistry, 14, 2758-2766. Available from: [Link]

-

Hardy Diagnostics. (2024). How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test. Available from: [Link]

-

Pilarczyk, B., et al. (2023). Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives. Molecules, 28(14), 5374. Available from: [Link]

-

protocols.io. (2023). MTT (Assay protocol. Available from: [Link]

-

Kumar, R., et al. (2023). A review on the 1,3,4-Thiadiazole as Anticancer Activity. Bulletin of Environment, Pharmacology and Life Sciences, 12(11), 382-392. Available from: [Link]

-

Zhang, Y., et al. (2021). Synthesis, Antibacterial Activity, and Mechanisms of Novel 6-Sulfonyl-1,2,4-triazolo[3,4-b][6][15][22]thiadiazole Derivatives. Journal of Agricultural and Food Chemistry, 69(3), 965-975. Available from: [Link]

-

Microbe Notes. (2022). Kirby Bauer Disc Diffusion Method For Antibiotic Susceptibility Testing. Available from: [Link]

-

Egorova, A. V., et al. (2021). Enzyme Inhibition-Based Assay to Estimate the Contribution of Formulants to the Effect of Commercial Pesticide Formulations. International Journal of Molecular Sciences, 22(16), 8758. Available from: [Link]

-

National Center for Biotechnology Information. (2011). Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline. In CLSI. Available from: [Link]

-

Kumar, S., et al. (2021). Synthetic and anti-cancer activity aspects of 1, 3, 4-thiadiazole containing bioactive molecules: A concise review. Synthetic Communications, 51(15), 2247-2273. Available from: [Link]

-

National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. Available from: [Link]

-

Sawarkar, S., et al. (2021). 1, 3, 4-Thiadiazole as antimicrobial agent: a review. Journal of Pharmaceutical Research International, 33(62A), 232-257. Available from: [Link]

-

Acellera. (2023). Machine Learning Small Molecule Properties in Drug Discovery: A Glimpse into Acellera's Innovations. Available from: [Link]

-

CD ComputaBio. (n.d.). Rapid Prediction of the Physicochemical Properties of Molecules. Available from: [Link]

-

Biology LibreTexts. (2024). 13.5B: Kirby-Bauer Disk Susceptibility Test. Available from: [Link]

-

Szeliga, M. (2020). Thiadiazole derivatives as anticancer agents. Amino Acids, 52(10-12), 1379-1397. Available from: [Link]

-

The Rubin Lab. (2020). MIC (Broth Microdilution) Testing. YouTube. Available from: [Link]

-

Sawarkar, S., et al. (2021). 1,3,4-Thiadiazole Derivatives as an Antimicrobial. Journal of Pharmaceutical Research International, 33(62A), 232-257. Available from: [Link]

-

National Center for Biotechnology Information. (2012). Mechanism of Action Assays for Enzymes. In Assay Guidance Manual. Available from: [Link]

-

Hancock Lab. (n.d.). MIC Determination By Microtitre Broth Dilution Method. Available from: [Link]

-

National Center for Biotechnology Information. (2004). Prediction of Drug-Like Properties. In Madame Curie Bioscience Database. Available from: [Link]

-

Wang, J., & Liu, T. (2021). Guidelines for the digestive enzymes inhibition assay. Food Science & Nutrition, 9(10), 5831-5838. Available from: [Link]

-

Scribd. (n.d.). Kirby-Bauer Disk Diffusion Protocol. Available from: [Link]

Sources

- 1. Utility of Physicochemical Properties for the Prediction of Toxicological Outcomes: Takeda Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. tandfonline.com [tandfonline.com]

- 4. researchgate.net [researchgate.net]

- 5. bepls.com [bepls.com]

- 6. Thiadiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Machine Learning Small Molecule Properties in Drug Discovery: A Glimpse into Acellera's Innovations - Acellera Blog [acellera.com]

- 8. Physicochemical Properties Prediction - CD ComputaBio [cadd.computabio.com]

- 9. researchgate.net [researchgate.net]

- 10. Prediction of Drug-Like Properties - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. clyte.tech [clyte.tech]

- 12. MTT (Assay protocol [protocols.io]

- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. sigmaaldrich.com [sigmaaldrich.com]

- 15. Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives [mdpi.com]

- 16. Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 18. asm.org [asm.org]

- 19. hardydiagnostics.com [hardydiagnostics.com]

- 20. microbenotes.com [microbenotes.com]

- 21. bio.libretexts.org [bio.libretexts.org]

- 22. rr-asia.woah.org [rr-asia.woah.org]

- 23. protocols.io [protocols.io]

- 24. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 25. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 26. scribd.com [scribd.com]

- 27. Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents [mdpi.com]

- 28. Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 29. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 30. pdf.benchchem.com [pdf.benchchem.com]

The Enduring Legacy of 1,2,3-Thiadiazoles: From Serendipitous Discovery to a Scaffold of Medicinal Promise

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,2,3-thiadiazole core, a five-membered heterocyclic ring system containing one sulfur and two adjacent nitrogen atoms, has traversed a remarkable journey from its initial synthesis in the late 19th century to its current status as a privileged scaffold in medicinal chemistry. This guide provides a comprehensive exploration of the discovery, historical development, and synthetic evolution of 1,2,3-thiadiazole derivatives. We delve into the seminal synthetic methodologies, including the Hurd-Mori, Pechmann, and Wolff syntheses, elucidating their mechanisms and practical applications. Furthermore, this document examines the rich and diverse biological activities exhibited by this class of compounds, with a particular focus on their anticancer, antifungal, and antiviral properties. Through a detailed analysis of structure-activity relationships and mechanisms of action, this guide aims to equip researchers and drug development professionals with a thorough understanding of the 1,2,3-thiadiazole scaffold, fostering further innovation in the pursuit of novel therapeutics.

A Glimpse into History: The Dawn of 1,2,3-Thiadiazole Chemistry

The story of 1,2,3-thiadiazoles begins in the late 19th century, a period of fervent exploration in heterocyclic chemistry. The first synthesis of a 1,2,3-thiadiazole derivative is credited to von Pechmann and Nold in 1896 , who reported the reaction of diazomethane with phenyl isothiocyanate. This pioneering work laid the foundation for what would later be recognized as the Pechmann synthesis, a [3+2] cycloaddition approach to the 1,2,3-thiadiazole ring system.

However, it was the serendipitous discovery by Hurd and Mori in 1955 that truly unlocked the synthetic versatility and subsequent widespread investigation of this heterocyclic core. While attempting to prepare an oxadiazinedione, they unexpectedly isolated a 1,2,3-thiadiazole-4-carboxylic acid. This discovery led to the development of the Hurd-Mori synthesis, a robust and widely applicable method involving the cyclization of hydrazones with thionyl chloride.[1] This method remains a cornerstone in the synthesis of a vast array of 1,2,3-thiadiazole derivatives.

A third key approach, the Wolff synthesis , involves the intramolecular cyclization of α-diazo thiocarbonyl compounds. This method provides an alternative route to the 1,2,3-thiadiazole ring, further expanding the synthetic chemist's toolkit.

These foundational discoveries set the stage for over a century of research, revealing the remarkable chemical and biological properties of 1,2,3-thiadiazole derivatives and cementing their importance in modern drug discovery.

The Synthetic Arsenal: Crafting the 1,2,3-Thiadiazole Core

The construction of the 1,2,3-thiadiazole ring is primarily achieved through a few key named reactions, each offering distinct advantages in terms of substrate scope and reaction conditions.

The Hurd-Mori Synthesis: A Versatile Workhorse

The Hurd-Mori synthesis is arguably the most common and versatile method for preparing 1,2,3-thiadiazoles. The reaction involves the treatment of a hydrazone, typically derived from a ketone with an α-methylene group, with thionyl chloride (SOCl₂).[2][3]

Mechanism: The reaction proceeds through a proposed mechanism involving the initial formation of a thionylhydrazone intermediate. Subsequent intramolecular cyclization via electrophilic attack of the sulfur on the enamine tautomer of the hydrazone, followed by elimination of sulfur dioxide and hydrogen chloride, yields the aromatic 1,2,3-thiadiazole ring.

Figure 1: Generalized workflow of the Hurd-Mori synthesis.

Experimental Protocol: Synthesis of 4-Phenyl-1,2,3-thiadiazole

This protocol provides a practical example of the Hurd-Mori synthesis, starting from the readily available acetophenone.

Step 1: Synthesis of Acetophenone Semicarbazone

-

In a round-bottom flask, dissolve 1.12 g (10 mmol) of semicarbazide hydrochloride and 1.64 g (20 mmol) of sodium acetate in 10 mL of water.

-

Add a solution of 1.20 g (10 mmol) of acetophenone in 10 mL of ethanol to the flask.

-

Reflux the mixture for 1-2 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture in an ice bath to induce precipitation of the semicarbazone.

-

Collect the solid by filtration, wash with cold water, and dry to yield acetophenone semicarbazone.

Step 2: Synthesis of 4-Phenyl-1,2,3-thiadiazole (Hurd-Mori Reaction)

-

In a fume hood, cautiously add 1.77 g (10 mmol) of the dried acetophenone semicarbazone in small portions to 5 mL (69 mmol) of stirred, chilled thionyl chloride.

-

Allow the reaction mixture to stir at room temperature for 2-3 hours, or until the evolution of gas ceases.

-

Carefully pour the reaction mixture onto crushed ice.

-

Extract the aqueous mixture with a suitable organic solvent (e.g., dichloromethane or diethyl ether).

-

Wash the combined organic extracts with saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to obtain 4-phenyl-1,2,3-thiadiazole.

The Pechmann Synthesis: A Cycloaddition Approach

The Pechmann synthesis involves the 1,3-dipolar cycloaddition of a diazoalkane to a thiocarbonyl compound. This method is particularly useful for the synthesis of 5-amino- and 5-alkoxy-1,2,3-thiadiazoles.

Mechanism: The reaction is a concerted [3+2] cycloaddition where the diazoalkane acts as the 1,3-dipole and the C=S bond of the thiocarbonyl compound serves as the dipolarophile.

Figure 2: The [3+2] cycloaddition mechanism of the Pechmann synthesis.

The Wolff Synthesis: An Intramolecular Cyclization

The Wolff synthesis provides a route to 1,2,3-thiadiazoles through the intramolecular cyclization of α-diazo thiocarbonyl compounds. These precursors can be generated in situ from various starting materials.

Mechanism: The mechanism involves the formation of an α-diazo thioketone or thioester, which then undergoes a thermally or photochemically induced cyclization with the loss of nitrogen gas. The reaction is believed to proceed through a concerted 1,5-dipolar cyclization.

A Spectrum of Biological Activity: The Medicinal Promise of 1,2,3-Thiadiazoles

1,2,3-Thiadiazole derivatives have emerged as a class of compounds with a remarkably broad spectrum of biological activities.[2][4] Their unique electronic properties and ability to act as bioisosteres for other heterocycles have made them attractive candidates for drug discovery programs.

Anticancer Activity

A significant body of research has focused on the development of 1,2,3-thiadiazole derivatives as potent anticancer agents. These compounds have been shown to exhibit cytotoxicity against a wide range of cancer cell lines.

| Compound Class | Cancer Cell Line | IC₅₀ (µM) | Reference |

| D-ring fused 1,2,3-thiadiazole dehydroepiandrosterone derivatives | T47D (breast) | 0.042 - 0.058 | [5] |

| Pyrazolyl-1,2,3-thiadiazoles | Various | Varies | [2] |

| Thioacetanilide-based 1,2,3-thiadiazoles | Anti-HIV | EC₅₀ = 0.059 | [2] |

Structure-Activity Relationship (SAR): SAR studies have revealed that the nature and position of substituents on the 1,2,3-thiadiazole ring play a crucial role in determining their anticancer potency. For instance, the introduction of bulky aromatic groups at the C4 and C5 positions has often been associated with enhanced activity. Furthermore, the incorporation of the 1,2,3-thiadiazole moiety into steroidal frameworks has yielded highly potent and selective anticancer agents.[5]

Antifungal Activity

The emergence of drug-resistant fungal infections has spurred the search for novel antifungal agents. 1,2,3-Thiadiazole derivatives have shown promising activity against a variety of fungal pathogens.

| Compound Class | Fungal Strain | MIC (µg/mL) | Reference |

| 4-methyl-1,2,3-thiadiazole derivatives | Valsa mali | EC₅₀ = 8.20 | [4] |

| Cyclopentapyrazoles containing a 1,2,3-thiadiazole ring | Botrytis cinerea | EC₅₀ = 6.37 | [4] |

Structure-Activity Relationship (SAR): For antifungal activity, the presence of specific pharmacophores attached to the 1,2,3-thiadiazole core is critical. For example, derivatives bearing a 4-methyl substituent have demonstrated significant efficacy against various plant pathogenic fungi.[4]

Antiviral Activity

1,2,3-Thiadiazole derivatives have also been investigated for their potential as antiviral agents, with some compounds showing activity against viruses such as HIV.

| Compound Class | Virus | EC₅₀ (µM) | Reference |

| Thioacetanilide-based 1,2,3-thiadiazoles | HIV | 0.059 | [2] |

Structure-Activity Relationship (SAR): In the context of anti-HIV activity, specific substitutions on the pendant phenyl ring of thioacetanilide-based 1,2,3-thiadiazoles have been shown to significantly enhance their potency.[2]

Unraveling the Mechanism: How 1,2,3-Thiadiazoles Exert Their Effects

Understanding the mechanism of action is paramount in the development of new therapeutic agents. Research into the biological activity of 1,2,3-thiadiazole derivatives has begun to shed light on the molecular pathways they modulate.

Anticancer Mechanisms

The anticancer effects of 1,2,3-thiadiazole derivatives are often multifactorial and can involve:

-

Induction of Apoptosis: Many 1,2,3-thiadiazole derivatives have been shown to trigger programmed cell death in cancer cells through various signaling pathways.

-

Cell Cycle Arrest: These compounds can halt the proliferation of cancer cells by arresting the cell cycle at different phases.

-

Enzyme Inhibition: Some derivatives act as inhibitors of key enzymes involved in cancer progression, such as kinases and histone deacetylases. For instance, certain 1,2,3-thiadiazoles have been identified as inhibitors of cytochrome P450 enzymes.

Sources

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. Synthetic Compounds with 2-Amino-1,3,4-Thiadiazole Moiety Against Viral Infections - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole- and Benzo[c][1,2,5/1,2,3]thiadiazole-Type Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Thiadiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note and Protocol for Determining the Antifungal Activity of 4-(4-Chlorophenyl)-1,2,3-thiadiazole-5-thiol

Introduction: The Emergence of Thiadiazoles in Antifungal Research

The increasing prevalence of invasive fungal infections, coupled with the rise of drug-resistant strains, presents a formidable challenge to global public health. This necessitates the urgent discovery and development of novel antifungal agents with distinct mechanisms of action. Among the heterocyclic compounds that have garnered significant attention are the thiadiazole derivatives. Thiadiazoles are five-membered aromatic rings containing sulfur and nitrogen atoms, a structure that imparts diverse pharmacological properties.[1][2] The specific compound, 4-(4-Chlorophenyl)-1,2,3-thiadiazole-5-thiol, belongs to this promising class of molecules. Its structural features suggest a potential for potent antifungal activity, making it a compound of interest for researchers, scientists, and drug development professionals.

This document provides a comprehensive guide to evaluating the in vitro antifungal activity of 4-(4-Chlorophenyl)-1,2,3-thiadiazole-5-thiol. It is designed to be a self-validating system, integrating field-proven insights with established methodologies to ensure technical accuracy and reproducibility. The protocol is primarily based on the broth microdilution method, a standardized technique recommended by the Clinical and Laboratory Standards Institute (CLSI) for its reliability and comparability of results.[3]

Scientific Underpinnings: Mechanism of Action and Rationale

While the precise mechanism of action for 4-(4-Chlorophenyl)-1,2,3-thiadiazole-5-thiol is a subject of ongoing investigation, research on analogous thiadiazole derivatives provides valuable insights. Many antifungal agents in this class are believed to interfere with critical cellular processes in fungi. One of the most probable targets is the fungal cell membrane, specifically the biosynthesis of ergosterol, an essential component that maintains membrane fluidity and integrity.[4] The inhibition of enzymes in the ergosterol biosynthesis pathway, such as 14-α-demethylase, leads to the accumulation of toxic sterol intermediates and ultimately cell death.[4] Another potential mechanism involves the disruption of cell wall biogenesis, leading to osmotic instability and cell lysis.[2]

The choice of the broth microdilution assay is predicated on its ability to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[5] This quantitative measure is a critical parameter in the early stages of drug discovery, providing a benchmark for a compound's potency.

Experimental Workflow Overview

The following diagram illustrates the key stages of the antifungal activity assay for 4-(4-Chlorophenyl)-1,2,3-thiadiazole-5-thiol.

Caption: A flowchart illustrating the key steps in the antifungal activity assay.

Materials and Methods

Materials

-

Test Compound: 4-(4-Chlorophenyl)-1,2,3-thiadiazole-5-thiol

-

Solvent: Dimethyl sulfoxide (DMSO), sterile, cell culture grade

-

Fungal Strains:

-

Culture Media:

-

Sabouraud Dextrose Agar (SDA) for fungal culture maintenance.

-

RPMI-1640 medium with L-glutamine, without sodium bicarbonate, buffered to pH 7.0 with 0.165 M morpholinepropanesulfonic acid (MOPS).

-

-

Reagents:

-

Sterile saline (0.85% NaCl)

-

Positive control antifungal agent (e.g., Fluconazole, Amphotericin B)

-

-

Equipment and Consumables:

-

Sterile, 96-well, flat-bottom microtiter plates

-

Micropipettes and sterile tips

-

Incubator (35°C)

-

Spectrophotometer or microplate reader (optional, for quantitative analysis)

-

Vortex mixer

-

Biosafety cabinet

-

Detailed Experimental Protocol

Step 1: Preparation of the Test Compound Stock Solution

The initial preparation of the test compound is a critical step to ensure accurate and reproducible results.

-

Accurately weigh a precise amount of 4-(4-Chlorophenyl)-1,2,3-thiadiazole-5-thiol.

-

Dissolve the compound in 100% DMSO to prepare a high-concentration stock solution (e.g., 10 mg/mL). Ensure complete dissolution by vortexing.[8] The use of DMSO is necessary due to the poor aqueous solubility of many organic compounds.

-

Sterilize the stock solution by filtration through a 0.22 µm syringe filter.

-

Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

Step 2: Preparation of Fungal Inoculum

The density of the fungal inoculum is a crucial variable that can significantly impact the MIC values. Therefore, standardization is paramount.

-

Subculture the fungal strains on SDA plates and incubate at 35°C for 24-48 hours to ensure purity and viability.

-

From a fresh culture, select several well-isolated colonies and suspend them in sterile saline.

-

Adjust the turbidity of the fungal suspension to match a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL) using a spectrophotometer at 530 nm.

-

Dilute this adjusted suspension in RPMI-1640 medium to achieve a final inoculum concentration of approximately 0.5-2.5 x 10^3 CFU/mL. This final concentration is critical for the assay.

Step 3: Broth Microdilution Assay

This step involves the serial dilution of the test compound and the subsequent inoculation with the prepared fungal suspension.

-

In a 96-well microtiter plate, add 100 µL of RPMI-1640 medium to all wells except the first column.

-

Add 200 µL of the working solution of the test compound (prepared by diluting the stock solution in RPMI-1640) to the first well of each row designated for that compound.

-

Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and continuing this process across the plate. Discard the final 100 µL from the last well. This will create a gradient of compound concentrations.

-

The final volume in each well should be 100 µL.

-

Inoculate each well (except the sterility control wells) with 100 µL of the prepared fungal inoculum. The final volume in each well will be 200 µL.

-

Include the following controls on each plate:

-

Growth Control: Wells containing only RPMI-1640 and the fungal inoculum (no compound).

-

Sterility Control: Wells containing only RPMI-1640 (no compound, no inoculum).

-

Positive Control: A row of wells with a known antifungal agent (e.g., Fluconazole) serially diluted.

-

Solvent Control: A row of wells with the highest concentration of DMSO used in the assay to ensure it does not inhibit fungal growth.

-

Step 4: Incubation and MIC Determination

-

Cover the microtiter plates and incubate at 35°C for 24-48 hours. The incubation time may vary depending on the growth rate of the fungal species.

-

After incubation, determine the MIC. The MIC is the lowest concentration of the compound at which there is no visible growth of the fungus. This can be assessed visually or by using a microplate reader to measure the optical density at a specific wavelength (e.g., 490 nm). For azoles and related compounds, the endpoint is often defined as the concentration that causes a significant reduction (e.g., 50%) in turbidity compared to the growth control.[9]

Data Analysis and Interpretation

The primary endpoint of this assay is the Minimum Inhibitory Concentration (MIC). The results should be presented in a clear and concise manner.

| Compound | Fungal Strain | MIC (µg/mL) |

| 4-(4-Chlorophenyl)-1,2,3-thiadiazole-5-thiol | Candida albicans ATCC 90028 | [Experimental Value] |

| 4-(4-Chlorophenyl)-1,2,3-thiadiazole-5-thiol | Candida parapsilosis ATCC 22019 | [Experimental Value] |

| 4-(4-Chlorophenyl)-1,2,3-thiadiazole-5-thiol | Candida krusei ATCC 6258 | [Experimental Value] |

| Fluconazole (Positive Control) | Candida albicans ATCC 90028 | [Experimental Value] |

The interpretation of the MIC values will depend on the specific research question. For novel compounds, a low MIC value is indicative of potent antifungal activity. These results can then be compared to the MICs of established antifungal drugs to gauge the relative efficacy of the test compound.

Quality Control and Self-Validation

To ensure the reliability and validity of the results, the following quality control measures are essential:

-

Strain Purity and Viability: Regularly check the purity of the fungal strains by plating on selective media. Ensure the viability of the inoculum by performing colony counts.

-

Positive Control: The MIC of the positive control antifungal agent against the quality control strains should fall within the expected range as defined by CLSI guidelines. This validates the assay setup and the susceptibility of the test organisms.[6]

-

Growth and Sterility Controls: The growth control wells should show robust fungal growth, while the sterility control wells should remain clear. This confirms that the medium is not contaminated and can support fungal growth.

-

Solvent Toxicity: The solvent control should not show any inhibition of fungal growth, confirming that the concentration of DMSO used is not toxic to the fungi.

-

Reproducibility: The assay should be performed in triplicate on different days to ensure the reproducibility of the results.

Conclusion and Future Directions

This application note provides a detailed and robust protocol for determining the in vitro antifungal activity of 4-(4-Chlorophenyl)-1,2,3-thiadiazole-5-thiol. By adhering to these standardized procedures and incorporating rigorous quality control measures, researchers can obtain reliable and reproducible data. The results from this assay will be instrumental in the initial characterization of this compound's antifungal potential and will guide further preclinical development, including studies on its spectrum of activity, mechanism of action, and in vivo efficacy. The exploration of thiadiazole derivatives represents a promising avenue in the quest for new and effective treatments for fungal infections.

References

-

Chen, Z., Xu, W. M., Liu, K. M., Yang, S., Fan, H. T., Bhadury, P. S., Huang, D. Y., & Zhang, Y. P. (2010). Synthesis and Antiviral Activity of 5-(4-Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides. Molecules, 15(12), 9046–9056. [Link]

-

Demir, B., Çavuşoğlu, B. K., & Alptüzün, V. (2018). Synthesis and Evaluation of New 1,3,4-Thiadiazole Derivatives as Potent Antifungal Agents. Molecules, 23(12), 3127. [Link]

-

EUCAST. (n.d.). Home. The European Committee on Antimicrobial Susceptibility Testing. Retrieved January 28, 2026, from [Link]

-

Kowalska-Krochmal, B., Gzyl-Malcher, B., & Duda-Madej, A. (2021). The newly synthesized thiazole derivatives as potential antifungal compounds against Candida albicans. PloS one, 16(8), e0255883. [Link]

-

Chen, Z., Xu, W. M., Liu, K. M., Yang, S., Fan, H. T., Bhadury, P. S., Huang, D. Y., & Zhang, Y. P. (2010). Synthesis and Antiviral Activity of 5-(4-Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides. Molecules, 15(12), 9046–9056. [Link]

-

Chen, Z., Xu, W. M., Liu, K. M., Yang, S., Fan, H. T., Bhadury, P. S., Huang, D. Y., & Zhang, Y. P. (2010). Synthesis and Antiviral Activity of 5-(4-Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides. Molecules, 15(12), 9046–9056. [Link]

-

Hope, W. W., & Walsh, T. J. (2020). A Practical Guide to Antifungal Susceptibility Testing. Journal of the Pediatric Infectious Diseases Society, 9(2), 224–231. [Link]

-

Request PDF. (n.d.). Antifungal activity of thiadiazole derivative in experimental candidiasis in mice. ResearchGate. Retrieved January 28, 2026, from [Link]

-

Canton, E., Espinel-Ingroff, A., & Pemán, J. (2009). Trends in antifungal susceptibility testing using CLSI reference and commercial methods. Expert review of anti-infective therapy, 7(1), 107–123. [Link]

-

Gholam-Hoseini-Alamdari, E., & Mohammadi, F. (2018). Synthesis of some new sulfonamides from 5-amino-1,3,4-thiadiazole-2-thiol and evaluation of their antibacterial activities. Organic Chemistry Research, 4(1), 10-18. [Link]

-

de Oliveira, C. I., da Silva, C. R., de Souza, T. B., da Silva, P. B., de Oliveira, A. P., de Castro, M. C., & de Fátima, Â. (2018). Anti-Candida albicans Activity of Thiazolylhydrazone Derivatives in Invertebrate and Murine Models. Molecules, 23(12), 3298. [Link]

-

Gürsoy, E. (2022). 174 Thiadiazoles and Their Properties. ISRES. [Link]

-

Garcia-Effron, G., D'Amico, R., & Perlin, D. S. (2023). Identification and antifungal susceptibility patterns of reference yeast strains to novel and conventional agents: a comparative study using CLSI, EUCAST and Sensititre YeastOne methods. Journal of Antimicrobial Chemotherapy, 78(3), 819–823. [Link]

-

Woźniak, M., Grześk, E., & Grinholc, M. (2019). Antifungal effects of a 1,3,4-thiadiazole derivative determined by cytochemical and vibrational spectroscopic studies. PloS one, 14(9), e0222485. [Link]

-

ResearchGate. (n.d.). Minimum Inhibitory Concentration (MIC) Assay for Antifungal Drugs. Retrieved January 28, 2026, from [Link]

-

Gürsoy, E. (2022). 174 Thiadiazoles and Their Properties. ISRES. [Link]

-

Hu, Y., Li, C. Y., Wang, X. M., Yang, Y. H., & Zhu, H. L. (2014). Novel Flavonol Derivatives Containing 1,3,4-Thiadiazole as Potential Antifungal Agents: Design, Synthesis, and Biological Evaluation. ACS Omega, 9(15), 17046–17056. [Link]

-

Küçükgüzel, İ., Küçükgüzel, Ş. G., & Rollas, S. (2017). Synthesis, characterization and antimicrobial activity of some novel 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives. Marmara Pharmaceutical Journal, 21(4), 854-864. [Link]

-

Wieder, A. M., & Patterson, T. F. (2020). Antifungal Susceptibility Testing: Current Approaches. Clinical microbiology reviews, 33(3), e00091-19. [Link]

-

Espinel-Ingroff, A., Abreu, D. P. B., & Almeida-Paes, R. (2013). Quality Control Guidelines for Amphotericin B, Itraconazole, Posaconazole, and Voriconazole Disk Diffusion Susceptibility Tests with Nonsupplemented Mueller-Hinton Agar (CLSI M51-A Document) for Nondermatophyte Filamentous Fungi. Journal of clinical microbiology, 51(8), 2562–2567. [Link]

-

Chatrabhuji, P. M., Shingala, K. P., & Shah, A. K. (2015). Synthesis and characterization of 1, 3, 4-thiadiazole clubbed thiol derivatives. International Journal of Chemtech Applications, 4(1), 26-34. [Link]

-

U.S. Food and Drug Administration. (2022, December 22). Antifungal Susceptibility Test Interpretive Criteria. FDA. [Link]

Sources

- 1. journals.asm.org [journals.asm.org]

- 2. Antifungal effects of a 1,3,4-thiadiazole derivative determined by cytochemical and vibrational spectroscopic studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Trends in antifungal susceptibility testing using CLSI reference and commercial methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and Evaluation of New 1,3,4-Thiadiazole Derivatives as Potent Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]

- 7. journals.asm.org [journals.asm.org]

- 8. orgchemres.org [orgchemres.org]

- 9. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]

Mechanism of action studies for 4-(4-Chlorophenyl)-1,2,3-thiadiazole-5-thiol

An In-Depth Guide to Elucidating the Mechanism of Action of 4-(4-Chlorophenyl)-1,2,3-thiadiazole-5-thiol

Authored by a Senior Application Scientist

This document provides a comprehensive framework for researchers, scientists, and drug development professionals to investigate the mechanism of action (MoA) of the novel compound 4-(4-Chlorophenyl)-1,2,3-thiadiazole-5-thiol. Given the limited direct literature on this specific molecule, this guide establishes a logical, multi-phased experimental strategy, starting from broad phenotypic screening and culminating in specific target validation and in vivo efficacy. The protocols and rationale are grounded in established methodologies for small molecule drug discovery.

The thiadiazole scaffold is a cornerstone in medicinal chemistry, with different isomers exhibiting a wide range of biological activities, including antimicrobial, anti-inflammatory, and antitumor properties.[1][2] Derivatives of the related 1,3,4-thiadiazole isomer, for instance, are recognized as bioisosteres of pyrimidine and can interfere with DNA replication, a critical process in cancer cell proliferation.[3] Potential mechanisms for thiadiazole-based compounds include the inhibition of key enzymes like carbonic anhydrase or various kinases involved in tumorigenesis.[4][5] This application note will therefore guide the user through a systematic process to identify the specific biological targets and pathways modulated by 4-(4-Chlorophenyl)-1,2,3-thiadiazole-5-thiol.

Phase 1: Broad Spectrum Screening and Initial Target Identification

The initial phase is designed to confirm the biological activity of the compound in a relevant cellular context and to generate initial hypotheses about its molecular target.

Protocol 1: Anti-Proliferative Phenotypic Screening

Rationale: Before delving into a specific mechanism, it is crucial to establish a quantifiable biological effect. A broad screen against a panel of human cancer cell lines provides a phenotypic fingerprint of the compound's activity and may reveal selective cytotoxicity, offering clues to its MoA.

Step-by-Step Protocol:

-

Cell Line Selection: Choose a diverse panel of cancer cell lines (e.g., NCI-60 panel) representing different tissue origins (e.g., breast, lung, colon, leukemia).

-

Cell Plating: Seed cells in 96-well microplates at a predetermined density for each cell line to ensure exponential growth over the assay period. Incubate for 24 hours to allow for cell adherence.

-

Compound Preparation: Prepare a stock solution of 4-(4-Chlorophenyl)-1,2,3-thiadiazole-5-thiol in DMSO. Perform a serial dilution series to create a range of concentrations (e.g., from 100 µM to 1 nM).

-

Treatment: Treat the cells with the compound dilutions. Include a vehicle control (DMSO only) and a positive control (e.g., doxorubicin).

-

Incubation: Incubate the plates for 72 hours under standard cell culture conditions (37°C, 5% CO₂).

-

Viability Assay: Assess cell viability using a metabolic assay such as MTT or CellTiter-Glo®. Measure the absorbance or luminescence according to the manufacturer's protocol.

-

Data Analysis: Normalize the data to the vehicle control. Plot the percentage of cell viability against the log of the compound concentration and fit a dose-response curve to calculate the half-maximal inhibitory concentration (IC₅₀) for each cell line.

Data Presentation:

| Cell Line | Tissue of Origin | IC₅₀ (µM) of 4-(4-Chlorophenyl)-1,2,3-thiadiazole-5-thiol |

| MCF-7 | Breast Cancer | Experimental Value |

| A549 | Lung Cancer | Experimental Value |

| HCT116 | Colon Cancer | Experimental Value |

| K562 | Leukemia | Experimental Value |

Protocol 2: Cellular Thermal Shift Assay (CETSA®)

Rationale: CETSA® is a powerful biophysical method for identifying direct target engagement in a cellular environment.[6][7] The principle is that a protein's thermal stability increases upon ligand binding. This allows for the identification of direct protein targets without requiring any modification of the compound.

Step-by-Step Protocol:

-

Cell Culture and Treatment: Culture a responsive cell line (identified in Protocol 1) to ~80% confluency. Treat the cells with the compound at a concentration of 10x its IC₅₀ or with a vehicle control for 1-2 hours.

-

Harvesting and Lysis: Harvest the cells, wash with PBS, and resuspend in a suitable buffer. Lyse the cells via freeze-thaw cycles.

-

Heating Gradient: Aliquot the cell lysate into PCR tubes. Heat the aliquots across a temperature gradient (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by cooling for 3 minutes at room temperature.

-

Separation of Soluble Fraction: Centrifuge the tubes at high speed (e.g., 20,000 x g) to pellet the aggregated, denatured proteins.

-

Protein Quantification: Carefully collect the supernatant containing the soluble proteins. Analyze the amount of a specific protein of interest (if hypothesized) or perform proteome-wide analysis (see below).

-

Detection:

-

Targeted CETSA: Analyze the soluble fractions by Western blot to detect a specific protein.[8]

-

Proteomic CETSA (MS-CETSA): Analyze the samples using mass spectrometry to identify all proteins stabilized by the compound.

-

-

Data Analysis: For each temperature point, quantify the amount of soluble protein. Plot the percentage of soluble protein against temperature to generate a "melting curve." A shift in the melting curve to a higher temperature in the compound-treated sample indicates direct binding.

Visualization of Experimental Workflow:

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA®).

Phase 2: Target Validation and Mechanistic Pathway Analysis

Once a putative target is identified, this phase focuses on validating the interaction and understanding its downstream consequences.

Protocol 3: In Vitro Enzyme Inhibition Assay

Rationale: If the identified target is an enzyme, its inhibition must be confirmed using a purified, recombinant protein. This in vitro assay validates the direct interaction and allows for the determination of inhibitory potency and the mode of inhibition.[9]

Step-by-Step Protocol:

-

Reagents: Obtain purified, active recombinant target enzyme, its substrate(s), and a suitable buffer.

-

Assay Setup: In a 96-well plate, add the enzyme and the test compound at various concentrations. Incubate for a pre-determined time (e.g., 15-30 minutes) to allow for binding.

-

Initiate Reaction: Add the substrate to initiate the enzymatic reaction.

-

Detection: Monitor the reaction progress over time by measuring the formation of the product or the depletion of the substrate. The detection method will be specific to the enzyme (e.g., absorbance, fluorescence, luminescence).

-

Data Analysis:

-

IC₅₀ Determination: Plot the enzyme activity against the compound concentration to determine the IC₅₀ value.

-

Mechanism of Inhibition: To understand if the inhibition is competitive, noncompetitive, or uncompetitive, perform kinetic studies by measuring reaction rates at various substrate and inhibitor concentrations.[10] Plot the data using Lineweaver-Burk or Michaelis-Menten models.

-

Data Presentation:

| Parameter | Value |

| IC₅₀ | Experimental Value (µM) |

| Kᵢ | Experimental Value (µM) |

| Mechanism of Inhibition | Competitive / Noncompetitive / Uncompetitive |

Protocol 4: Western Blot for Downstream Pathway Analysis

Rationale: To connect target engagement with the observed cellular phenotype (e.g., decreased proliferation), it is essential to analyze the downstream signaling pathway of the target protein. Western blotting is a standard technique to measure changes in the expression or post-translational modification (e.g., phosphorylation) of key pathway proteins.[8]

Step-by-Step Protocol:

-

Cell Treatment and Lysis: Treat the cells with 4-(4-Chlorophenyl)-1,2,3-thiadiazole-5-thiol at 1x, 5x, and 10x the IC₅₀ for various time points (e.g., 1, 6, 24 hours). Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-PAGE gel. Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Immunoblotting:

-

Block the membrane (e.g., with 5% non-fat milk or BSA) to prevent non-specific antibody binding.

-

Incubate with a primary antibody specific to the target protein or a downstream effector (e.g., p-AKT, total AKT, cleaved PARP).

-

Wash and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

-

Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager. Use a loading control (e.g., GAPDH, β-actin) to ensure equal protein loading.

-

Analysis: Quantify the band intensity using software like ImageJ. Normalize the protein of interest to the loading control.

Hypothetical Signaling Pathway Visualization:

Caption: Hypothetical pathway inhibited by the compound.

Phase 3: In Vivo Efficacy Assessment

The final phase aims to translate the in vitro findings into a relevant animal model to assess the compound's therapeutic potential.

Protocol 5: Tumor Xenograft Model

Rationale: An in vivo xenograft model is critical for evaluating a compound's anti-tumor efficacy, pharmacokinetics, and tolerability in a living system.[11][12] This provides essential data for preclinical development.[13]

Step-by-Step Protocol:

-